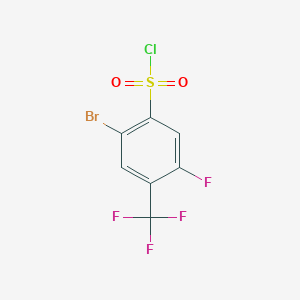
9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions.
Introduction of the hydroxy group: This step may involve hydroxylation reactions.
Formation of the nonatetraenenitrile chain: This can be synthesized through a series of coupling reactions and dehydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be crucial.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Amines
Substitution products: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, serving as a precursor to more complex molecules.
Biology
In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: It may interact with cellular receptors, triggering signaling pathways.
Gene expression modulation: The compound could influence the expression of certain genes, affecting cellular functions.
類似化合物との比較
Similar Compounds
Retinoids: Compounds with similar structures, such as retinoic acid, which are known for their roles in cellular differentiation and growth.
Carotenoids: Naturally occurring pigments with similar conjugated double-bond systems.
Uniqueness
What sets 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C20H27NO |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenenitrile |
InChI |
InChI=1S/C20H27NO/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ |
InChIキー |
BIERSKLWVQKBEQ-DAWLFQHYSA-N |
異性体SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C |
正規SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)




![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)





